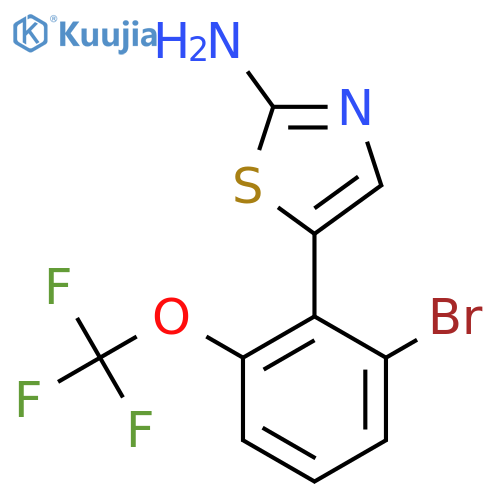Cas no 2764729-25-9 (5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine)

2764729-25-9 structure
商品名:5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2764729-25-9
- 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
- MFCD34760672
-
- インチ: 1S/C10H6BrF3N2OS/c11-5-2-1-3-6(17-10(12,13)14)8(5)7-4-16-9(15)18-7/h1-4H,(H2,15,16)
- InChIKey: UOYZHXGKKUOLQR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1C1=CN=C(N)S1)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 337.93363g/mol
- どういたいしつりょう: 337.93363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022MEU-250mg |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine |
2764729-25-9 | 95% | 250mg |
$1168.00 | 2025-02-13 | |
| abcr | AB609178-1g |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; . |
2764729-25-9 | 1g |
€1780.00 | 2024-07-24 | ||
| abcr | AB609178-500mg |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; . |
2764729-25-9 | 500mg |
€1287.50 | 2024-07-24 | ||
| abcr | AB609178-250mg |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; . |
2764729-25-9 | 250mg |
€916.60 | 2024-07-24 | ||
| Aaron | AR022MEU-100mg |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine |
2764729-25-9 | 95% | 100mg |
$903.00 | 2025-02-13 |
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2764729-25-9 (5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2764729-25-9)

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):543/763/1055